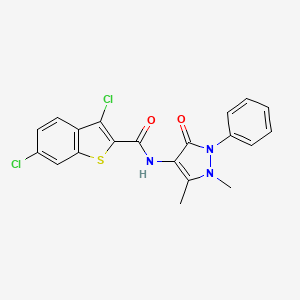
3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,6-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Cl2N3O2S with a molecular weight of 432.31 g/mol. The compound features a benzothiophene moiety linked to a pyrazole derivative, which is known to influence its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antiviral Activity : Studies indicate that derivatives of pyrazole compounds can inhibit viral replication. For instance, related pyrazole derivatives have shown effectiveness against hepatitis C virus (HCV) and herpes simplex virus (HSV) .
- Anticancer Properties : Research has suggested that compounds containing the benzothiophene structure possess anticancer properties. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression .
- Interference with Viral Replication : Similar compounds have been shown to disrupt viral life cycles by targeting viral enzymes or host cell factors necessary for replication .
- Induction of Apoptosis : Some studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
Molecular Formula |
C20H15Cl2N3O2S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-17(20(27)25(24(11)2)13-6-4-3-5-7-13)23-19(26)18-16(22)14-9-8-12(21)10-15(14)28-18/h3-10H,1-2H3,(H,23,26) |
InChI Key |
VWSHTFTYJZCRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















